molecular formula C12H9Cl2N3O2 B13930103 Methyl 2-chloro-5-(6-chloropyrazin-2-ylamino)benzoate

Methyl 2-chloro-5-(6-chloropyrazin-2-ylamino)benzoate

Cat. No.: B13930103
M. Wt: 298.12 g/mol
InChI Key: CTMUDKIRDLKZGP-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-(6-chloropyrazin-2-ylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorinated pyrazine ring attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-5-(6-chloropyrazin-2-ylamino)benzoate typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 6-chloropyrazin-2-amine under specific conditions. The nitro group is first reduced to an amine, followed by esterification to form the final product. Common reagents used in these reactions include reducing agents like iron powder and acids like sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-5-(6-chloropyrazin-2-ylamino)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like iron powder.

    Esterification: The carboxylic acid group can be esterified to form the benzoate ester.

Common Reagents and Conditions:

    Reducing Agents: Iron powder, hypophosphorous acid.

    Acids: Sulfuric acid for diazotization reactions.

    Solvents: Water, organic solvents like methanol for esterification.

Major Products:

    Amines: Formed from the reduction of nitro groups.

    Esters: Formed from esterification reactions.

Scientific Research Applications

Methyl 2-chloro-5-(6-chloropyrazin-2-ylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-(6-chloropyrazin-2-ylamino)benzoate involves its interaction with specific molecular targets. The chlorinated pyrazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and require further research to elucidate fully .

Comparison with Similar Compounds

    Methyl 2-chloro-5-nitrobenzoate: Shares a similar benzoate structure but with a nitro group instead of a pyrazine ring.

    2-Chloro-6-methylaniline: Another chlorinated aromatic compound with different functional groups.

Properties

Molecular Formula

C12H9Cl2N3O2

Molecular Weight

298.12 g/mol

IUPAC Name

methyl 2-chloro-5-[(6-chloropyrazin-2-yl)amino]benzoate

InChI

InChI=1S/C12H9Cl2N3O2/c1-19-12(18)8-4-7(2-3-9(8)13)16-11-6-15-5-10(14)17-11/h2-6H,1H3,(H,16,17)

InChI Key

CTMUDKIRDLKZGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC2=CN=CC(=N2)Cl)Cl

Origin of Product

United States

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